molecular formula C16H19F3N2O8 B1369143 N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate CAS No. 1177278-33-9

N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate

Cat. No. B1369143
M. Wt: 424.33 g/mol
InChI Key: QHINRRUMMOKCPM-UHFFFAOYSA-N
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Scientific Research Applications

Coordination Chemistry and Ligand Behavior

Catalysis

  • Derivatives of (S)-N-(pyrrolidin-2-ylmethyl)aniline have been used to synthesize new chiral phosphorous triamides for application in asymmetric catalysis, demonstrating the potential of similar compounds in enhancing the efficiency and selectivity of chemical reactions (Barta, Hölscher, Franciò, & Leitner, 2009).

Photocaging and Metal Ion Release

  • Compounds like N-[2-(pyridine-2-yl)ethyl]-N-(pyridine-2-ylmethyl)aniline have been studied for their role in photocaged complexes, indicating the potential of similar aniline derivatives in controlled release applications (Gwizdala, Singh, Friss, MacDonald, & Burdette, 2012).

Material Science

  • Research on polyaniline and polypyrrole, related to aniline and pyrrole derivatives, suggests the relevance of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate in conducting polymer development, potentially useful in electronics and energy storage (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).

Safety And Hazards

No specific safety and hazard information for the compound was found14.


Future Directions

The future directions for the study of this compound are not clear due to the lack of specific information. However, the synthesis and study of similar compounds continue to be an active area of research13.


Please note that this information is based on the search results and may not be completely accurate or comprehensive. For more detailed and specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

oxalic acid;N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2C2H2O4/c13-12(14,15)9-3-1-4-10(7-9)17-8-11-5-2-6-16-11;2*3-1(4)2(5)6/h1,3-4,7,11,16-17H,2,5-6,8H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHINRRUMMOKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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